molecular formula C10H11ClN2O2 B2591559 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460755-34-2

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2591559
CAS No.: 2460755-34-2
M. Wt: 226.66
InChI Key: VDJZQVFLTZDCQE-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of methyl groups at positions 2 and 8, along with a carboxylic acid group at position 6, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,6-dimethylpyridine with glyoxal, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZQVFLTZDCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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